3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride
Overview
Description
Amines, such as the one you’re asking about, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines often involves reactions of ammonia or 1º-amines which form imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible, similar to acetal formation .Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, which can accept a proton . This makes amines act as weak organic bases .Chemical Reactions Analysis
Amines can react with acids to form salts soluble in water . This property is often used to increase the water solubility of certain drugs .Physical And Chemical Properties Analysis
Physical properties of amines include density, color, hardness, melting and boiling points, and electrical conductivity . The main chemical property of amines is their ability to act as weak organic bases .Scientific Research Applications
Synthetic Chemistry Applications
Studies have demonstrated the utility of compounds structurally related to 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride in synthetic chemistry. For example, the synthesis of 1-Phenyl-1-amino-2, 3-propanediol through the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol showcases the importance of such compounds in creating derivatives for further chemical research (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956). Additionally, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase underlines the role of these compounds in producing chiral intermediates for pharmaceuticals, further highlighting their significance in synthetic applications (Y. Choi et al., 2010).
Pharmaceutical Research
Compounds related to 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride have been explored for their potential in pharmaceutical applications. For instance, substituted 3-amino-1,1-diaryl-2-propanols have been evaluated as potential antidepressant agents, indicating the therapeutic potential of structurally similar compounds (J. A. Clark et al., 1979). The design, synthesis, and evaluation of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides as novel uterine relaxants further exemplify the pharmaceutical research applications of these compounds (C. Viswanathan, Kodgule, M., & A. S. Chaudhari, 2005).
Materials Science
In materials science, the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various aliphatic and aromatic amines, including derivatives similar to 3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride, demonstrates the use of these compounds in creating materials with enhanced properties, such as increased thermal stability and biological activity for medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[[(E)-3-phenylprop-2-enyl]amino]propan-1-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c14-11-5-10-13-9-4-8-12-6-2-1-3-7-12;/h1-4,6-8,13-14H,5,9-11H2;1H/b8-4+; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSFPNCJSWOZJV-ZFXMFRGYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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